6-(4-((5-Ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Description
Propriétés
IUPAC Name |
6-[4-(5-ethylthiophen-2-yl)sulfonylpiperazin-1-yl]-3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O3S2/c1-2-14-5-8-18(29-14)30(26,27)24-11-9-23(10-12-24)17-7-6-16-20-21-19(25(16)22-17)15-4-3-13-28-15/h3-8,13H,2,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZEGTKYYDSNUSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCN(CC2)C3=NN4C(=NN=C4C5=CC=CO5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
6-(4-((5-Ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a novel compound with potential therapeutic applications in various medical fields. Its complex structure suggests a variety of biological activities, particularly in the context of enzyme inhibition and receptor modulation. This article reviews the compound's biological activity, synthesizing findings from diverse research studies.
- Molecular Formula : C19H20N6O3S2
- Molecular Weight : 444.5 g/mol
- CAS Number : 1060308-83-9
The biological activity of this compound predominantly stems from its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit several key enzymes involved in cellular processes. Notably, it may affect:
- Receptor Binding : The compound can modulate the activity of various receptors, influencing cellular signaling pathways and potentially leading to therapeutic effects in conditions such as cancer and neurodegenerative diseases.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
Case Studies and Research Findings
Recent studies have explored the efficacy of this compound in various biological models:
- Cancer Cell Lines :
-
Neuroprotection :
- Research indicated that the compound could protect neuronal cells from oxidative stress by inhibiting acetylcholinesterase activity, thereby increasing acetylcholine levels and enhancing synaptic transmission .
-
Antimicrobial Assays :
- Preliminary assays showed that the compound has inhibitory effects on Gram-positive bacteria, suggesting its potential use as a new antimicrobial agent .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The [1,2,4]triazolo[4,3-b]pyridazine core is shared among several derivatives, but substituent variations critically influence pharmacological profiles. Below is a comparative analysis:
Key Structural and Functional Insights
- Sulfonylpiperazine vs. Other Groups : The target compound’s 5-ethylthiophene sulfonyl group may improve metabolic stability compared to ester-containing analogues (e.g., acetohydrazides in ). Its bulkiness could reduce off-target interactions but may challenge solubility .
- Furan-2-yl vs. This could influence target engagement kinetics .
- Piperazine Linkers : Piperazine is common in enhancing blood-brain barrier penetration (e.g., TPA023 for CNS targets). The ethylthiophene sulfonyl variant in the target compound may limit CNS activity due to increased polarity .
Research Findings and Implications
Physicochemical Properties
- Solubility : Furan’s oxygen may enhance aqueous solubility relative to purely aromatic analogues (e.g., 3-phenyl derivatives in ) .
Q & A
Basic: What are the critical structural features influencing the biological activity of this compound?
Answer:
The compound's activity is driven by three structural motifs:
- Triazolo[4,3-b]pyridazine core : Provides a rigid scaffold for target binding, as seen in similar bromodomain inhibitors .
- Sulfonyl-piperazine moiety : Enhances solubility and mediates interactions with polar residues in enzymatic targets (e.g., observed in antiviral sulfonamide derivatives) .
- Furan-2-yl and 5-ethylthiophen-2-yl substituents : Contribute to π-π stacking and hydrophobic interactions, critical for cellular potency .
Methodological Insight: Structure-activity relationship (SAR) studies should systematically modify each moiety while monitoring changes in bioactivity (e.g., IC50 shifts in kinase assays) .
Basic: What synthetic routes are commonly used to prepare this compound?
Answer:
The synthesis typically involves:
Formation of the triazolo-pyridazine core via cyclization of 6-chloro-3-hydrazinopyridazine with nitriles or carbonyl reagents .
Sulfonylation of piperazine : Reacting piperazine with 5-ethylthiophen-2-ylsulfonyl chloride under basic conditions (e.g., NaHCO₃ in DCM) .
Coupling reactions : Linking the sulfonyl-piperazine and furan-2-yl groups to the core via nucleophilic substitution or Buchwald-Hartwig amination .
Key Consideration: Optimize reaction temperatures (60–100°C) and catalysts (e.g., Pd(OAc)₂) to improve yields (≥70%) .
Advanced: How can researchers resolve contradictions in NMR data for this compound?
Answer:
Contradictions often arise from tautomerism or solvent-dependent shifts. Strategies include:
- Multi-dimensional NMR (HSQC, HMBC) : Assign ambiguous protons by correlating with adjacent carbons .
- Variable-temperature NMR : Identify dynamic processes (e.g., ring flipping) causing signal splitting .
- Computational validation : Compare experimental shifts with DFT-calculated chemical shifts (software: Gaussian or ACD/Labs) .
Example: Aromatic protons near the sulfonyl group may exhibit deshielding (δ 8.1–8.3 ppm) due to electron-withdrawing effects .
Advanced: What experimental designs are recommended for assessing its pharmacokinetic (PK) properties?
Answer:
Use a tiered approach:
In vitro assays :
- Solubility: Shake-flask method in PBS (pH 7.4) and simulated gastric fluid .
- Metabolic stability: Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS .
In vivo PK : Administer intravenously/orally to rodents, collect plasma at timed intervals, and calculate AUC, t₁/₂, and bioavailability .
Data Interpretation: Low solubility (<10 µM) may require formulation with cyclodextrins or lipid nanoparticles .
Basic: What analytical techniques are essential for purity assessment?
Answer:
- HPLC : Use a C18 column (gradient: 5–95% acetonitrile in H₂O + 0.1% TFA) to detect impurities (<1%) .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with ≤5 ppm error .
- Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .
Advanced: How can computational methods guide the optimization of target binding?
Answer:
- Molecular docking (AutoDock Vina, Glide) : Screen against crystal structures of targets (e.g., BRD4 bromodomains) to prioritize substituents with favorable ΔG values .
- MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories; focus on hydrogen bonds with conserved residues (e.g., Asn140 in BRD4) .
- Free-energy perturbation (FEP) : Quantify the impact of methyl/ethyl substitutions on binding affinity .
Advanced: How should researchers address discrepancies between in vitro and in vivo efficacy data?
Answer:
Discrepancies may stem from poor PK or off-target effects. Mitigation strategies:
Dose-response profiling : Compare IC50 (in vitro) vs. ED50 (in vivo) to identify bioavailability limitations .
Tissue distribution studies : Use radiolabeled compound to assess accumulation in target organs .
Off-target screening : Employ kinome-wide panels (e.g., Eurofins KinaseProfiler) to rule out non-specific effects .
Basic: What safety precautions are recommended for handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles due to potential irritancy (analogous to triazolo-pyridazine derivatives) .
- Ventilation : Use a fume hood during synthesis to avoid inhalation of sulfonyl chloride intermediates .
- First Aid : For skin contact, wash with soap/water; for ingestion, seek medical attention immediately .
Advanced: What strategies improve aqueous solubility without compromising activity?
Answer:
- Pro-drug design : Introduce phosphate esters or PEGylated groups cleaved in vivo .
- Co-crystallization : Formulate with succinic acid or nicotinamide to enhance dissolution rates .
- Peripheral modifications : Add ionizable groups (e.g., tertiary amines) to the piperazine ring while monitoring SAR .
Advanced: How can researchers validate the mechanism of action (MOA) in complex biological systems?
Answer:
- CRISPR-Cas9 knockout : Delete putative targets (e.g., BRD4) and assess loss of compound efficacy .
- Thermal proteome profiling (TPP) : Identify engaged proteins by monitoring thermal stability shifts in cell lysates .
- Transcriptomics : Perform RNA-seq to correlate compound treatment with downstream gene expression (e.g., c-Myc downregulation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
